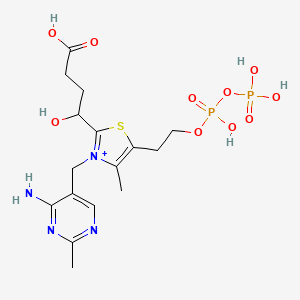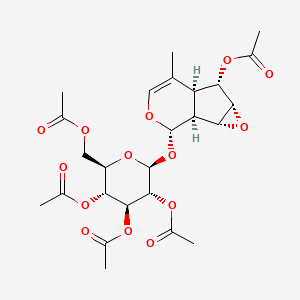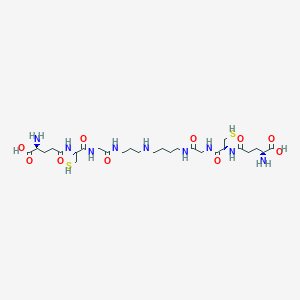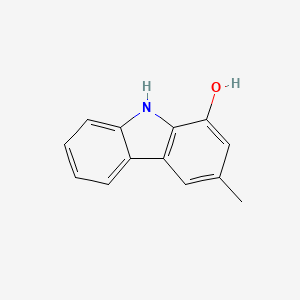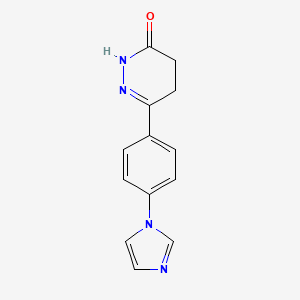
Imazodan
Vue d'ensemble
Description
Imazodan est un agent cardiotonique principalement utilisé dans le traitement de l'insuffisance cardiaque congestive. Il agit en inhibant la phosphodiestérase de type III, ce qui entraîne une augmentation des niveaux intracellulaires d'adénosine monophosphate cyclique, améliorant ainsi la contractilité myocardique . Ce composé s'est révélé prometteur pour améliorer le débit cardiaque et réduire les symptômes chez les patients atteints d'insuffisance cardiaque grave .
Mécanisme D'action
Target of Action
Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .
Mode of Action
This compound, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of this compound can vary among different species.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, this compound increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The primary result of this compound’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.
Analyse Biochimique
Biochemical Properties
Imazodan plays a crucial role in biochemical reactions by inhibiting phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking this enzyme, this compound increases the levels of cAMP within cells, which in turn enhances myocardial contractility and serves as a peripheral vasodilator . The interaction between this compound and PDE III is highly specific, making it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cardiac myocytes. By increasing cAMP levels, this compound enhances the contractile function of heart cells, leading to improved myocardial contractility . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, thereby modulating their activity and affecting cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of PDE III. By binding to the active site of PDE III, this compound prevents the enzyme from degrading cAMP, resulting in increased intracellular cAMP levels . This elevation in cAMP activates PKA, which then phosphorylates target proteins involved in various cellular functions. The binding interactions between this compound and PDE III are crucial for its inhibitory effects, making it a potent modulator of cAMP-mediated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on PDE III over extended periods, leading to sustained increases in cAMP levels and prolonged enhancement of myocardial contractility
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases myocardial contractility and improves cardiac function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PDE III. By inhibiting PDE III, this compound affects the degradation of cAMP, leading to increased levels of this important second messenger The elevated cAMP levels influence metabolic flux and metabolite levels, thereby modulating cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with PDE III . The localization and accumulation of this compound within specific tissues and cells are influenced by transporters and binding proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications The precise localization of this compound within subcellular structures influences its interactions with PDE III and other biomolecules, thereby modulating its inhibitory effects
Méthodes De Préparation
Imazodan peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 4-(1H-imidazol-1-yl)acétophénone avec l'hydrate d'hydrazine pour former l'intermédiaire 4-(1H-imidazol-1-yl)phénylhydrazine. Cet intermédiaire est ensuite cyclisé avec l'acétoacétate d'éthyle en milieu acide pour produire de l'this compound . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Imazodan subit plusieurs types de réactions chimiques :
Oxydation : this compound peut être oxydé pour former divers dérivés, en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, conduisant à différents composés pharmacologiquement actifs.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'this compound avec des propriétés pharmacologiques modifiées .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs de la phosphodiestérase et de leurs effets sur les niveaux d'adénosine monophosphate cyclique.
Biologie : this compound est utilisé pour étudier le rôle de l'adénosine monophosphate cyclique dans les voies de signalisation cellulaire.
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la phosphodiestérase de type III. Cette inhibition empêche la dégradation de l'adénosine monophosphate cyclique, conduisant à une augmentation des niveaux intracellulaires de cette molécule. Les niveaux élevés d'adénosine monophosphate cyclique entraînent une phosphorylation accrue des protéines associées aux canaux calciques, au réticulum sarcoplasmique et aux protéines contractiles. Cela conduit à une augmentation de l'afflux de calcium, une amélioration de la recapture du calcium par le réticulum sarcoplasmique et une diminution de l'affinité de la troponine C pour le calcium, améliorant finalement la contractilité myocardique .
Applications De Recherche Scientifique
Imazodan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of phosphodiesterase inhibitors and their effects on cyclic adenosine monophosphate levels.
Biology: this compound is used to study the role of cyclic adenosine monophosphate in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Imazodan est souvent comparé à d'autres inhibiteurs de la phosphodiestérase tels que la milrinone et l'amrinone. Bien que les trois composés inhibent la phosphodiestérase de type III et augmentent les niveaux d'adénosine monophosphate cyclique, l'this compound est unique en termes de sélectivité et de puissance. Contrairement à la milrinone et à l'amrinone, l'this compound a montré un profil d'effets secondaires plus favorable et une plus grande efficacité dans certains contextes cliniques .
Composés similaires
Milrinone : Un autre inhibiteur de la phosphodiestérase de type III utilisé dans le traitement de l'insuffisance cardiaque.
Amrinone : Un inhibiteur de la phosphodiestérase avec des mécanismes similaires mais des propriétés pharmacocinétiques différentes.
Enoximone : Un autre agent cardiotonique avec des effets similaires mais une structure chimique différente.
Propriétés
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-58-3 | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)

